REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[IH:10]>CCCCCC>[I:10][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1)SC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension is vigorously stirred in the absence of light for 72 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A bright yellow solid formed which
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
ADDITION
|
Details
|
The solid is added to saturated aqueous NaHCO3 (500 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 2 min
|
Duration
|
2 min
|
Type
|
ADDITION
|
Details
|
CHCl3 (600 mL) is added
|
Type
|
DISSOLUTION
|
Details
|
the solid dissolved
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted 2 times with CHCl3 (350
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give colorless oil
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=NC=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 230 mmol | |
AMOUNT: MASS | 57.9 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |